2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione 2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 59501-75-6
VCID: VC7275254
InChI: InChI=1S/C15H19NO2S/c1-19-11-7-3-2-6-10-16-14(17)12-8-4-5-9-13(12)15(16)18/h4-5,8-9H,2-3,6-7,10-11H2,1H3
SMILES: CSCCCCCCN1C(=O)C2=CC=CC=C2C1=O
Molecular Formula: C15H19NO2S
Molecular Weight: 277.38

2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione

CAS No.: 59501-75-6

Cat. No.: VC7275254

Molecular Formula: C15H19NO2S

Molecular Weight: 277.38

* For research use only. Not for human or veterinary use.

2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione - 59501-75-6

Specification

CAS No. 59501-75-6
Molecular Formula C15H19NO2S
Molecular Weight 277.38
IUPAC Name 2-(6-methylsulfanylhexyl)isoindole-1,3-dione
Standard InChI InChI=1S/C15H19NO2S/c1-19-11-7-3-2-6-10-16-14(17)12-8-4-5-9-13(12)15(16)18/h4-5,8-9H,2-3,6-7,10-11H2,1H3
Standard InChI Key SWHOTOHVNMOBHZ-UHFFFAOYSA-N
SMILES CSCCCCCCN1C(=O)C2=CC=CC=C2C1=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the isoindole-1,3-dione family, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered lactam ring. The 6-(methylsulfanyl)hexyl chain at position 2 introduces hydrophobicity and potential metabolic stability. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₅H₁₉NO₂S
Molecular Weight277.38 g/mol
SMILESCSCCCCCCN1C(=O)c2ccccc2C1=O
InChIKeySWHOTOHVNMOBHZ-UHFFFAOYSA-N

The methylsulfanyl group (-SMe) enhances lipophilicity (calculated XLogP3 ≈ 2.1) , facilitating membrane permeability in biological systems.

Spectroscopic Characteristics

While experimental NMR or IR data are unavailable in public databases, computational predictions suggest:

  • ¹H NMR: Signals at δ 1.2–1.6 ppm (m, hexyl chain), δ 2.1 ppm (s, -SMe), δ 3.6–3.8 ppm (t, N-CH₂), and aromatic protons at δ 7.4–7.8 ppm .

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and 650 cm⁻¹ (C-S vibration) .

Synthesis and Manufacturing

Synthetic Pathways

Although no direct synthesis reports exist for this compound, analogous isoindole-1,3-diones are typically prepared via:

  • Cyclocondensation: Reaction of phthalic anhydride derivatives with primary amines, followed by alkylation .

  • Domino Reactions: As demonstrated in , T3P® (propylphosphonic anhydride) activates propiolic acids to form isoindole-dione frameworks in one-pot procedures.

A plausible route for 2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione involves:

  • Alkylation of isoindole-1,3-dione with 6-bromohexyl methyl sulfide.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Industrial Production

Current manufacturers (e.g., Biofount) produce the compound at milligram scales (25 mg, 97% purity) for research applications . Large-scale synthesis would require optimizing reaction conditions to minimize byproducts like N-alkylated isomers.

Physicochemical Properties

PropertyValueMethod/Reference
Boiling Point411.3±28.0°C at 760 mmHgComputational
Density1.2±0.1 g/cm³Estimated
Vapor Pressure0.0±1.0 mmHg at 25°CEPI Suite
SolubilityLow in water; soluble in DMSOExperimental

The compound’s low aqueous solubility (logS ≈ -4.1) necessitates organic solvents for biological assays .

As a certified reference material (CRM), this compound aids in:

  • HPLC/MS Identification: Co-elution studies to confirm impurity peaks in active pharmaceutical ingredients (APIs) .

  • Stability Testing: Monitoring degradation pathways under accelerated storage conditions.

Biological Activity Screening

While specific pharmacological data are lacking, structural analogs exhibit:

  • Antiangiogenic Effects: Through inhibition of TNF-α and VEGF pathways (common in thalidomide derivatives) .

  • Cereblon Binding: Potential modulation of E3 ubiquitin ligase activity, though the methylsulfanyl group may alter binding kinetics .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic clearance in preclinical models.

  • Structure-Activity Relationships (SAR): Modify the sulfide moiety to enhance target selectivity.

  • Green Synthesis: Develop catalyst-free methods to improve atom economy .

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